![molecular formula C15H14FN3O2 B2992679 N-[(4-Fluorophenyl)-pyrimidin-2-ylmethyl]-N-methyloxirane-2-carboxamide CAS No. 2411280-27-6](/img/structure/B2992679.png)
N-[(4-Fluorophenyl)-pyrimidin-2-ylmethyl]-N-methyloxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Fluorophenyl)-pyrimidin-2-ylmethyl]-N-methyloxirane-2-carboxamide is a synthetic organic compound recognized for its potential applications in scientific research. The compound's unique structure, involving a fluorophenyl group attached to a pyrimidine ring, makes it of interest for various studies, particularly in medicinal and biological chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)-pyrimidin-2-ylmethyl]-N-methyloxirane-2-carboxamide typically involves multiple steps:
Formation of the Fluorophenyl-pyrimidinyl Intermediate: : This involves the reaction of 4-fluoroaniline with pyrimidine-2-carbaldehyde under basic conditions.
Epoxidation: : The intermediate is then subjected to epoxidation reactions to form the oxirane (epoxide) ring using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).
Carboxamidation: : Finally, the oxirane ring is reacted with methylamine to yield the target compound.
Industrial Production Methods
Industrial synthesis may use scalable procedures, typically involving continuous flow systems to ensure consistent reaction conditions and yield. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Fluorophenyl)-pyrimidin-2-ylmethyl]-N-methyloxirane-2-carboxamide can undergo various chemical reactions:
Oxidation and Reduction: : The compound can be oxidized or reduced using appropriate reagents, altering its functional groups.
Substitution Reactions: : It may participate in nucleophilic or electrophilic substitution reactions, primarily at the fluorophenyl or pyrimidine moieties.
Common Reagents and Conditions
Oxidizing Agents: : m-CPBA, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: : Halogenating agents, nucleophiles like amines or thiols.
Major Products
Depending on the reaction conditions, the compound can yield various derivatives, such as:
Epoxide Ring-Opened Products: : When reacted with nucleophiles.
Substituted Pyrimidines: : Through substitution at the pyrimidine ring.
Applications De Recherche Scientifique
Chemistry
The compound is used in organic synthesis as a building block for more complex molecules.
Biology
It is investigated for its potential interactions with biomolecules, contributing to the understanding of molecular biology processes.
Medicine
Research explores its potential as a pharmacophore in drug development, targeting specific enzymes or receptors.
Industry
In industrial settings, it may serve as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action involves its interaction with biological targets, often inhibiting or activating specific enzymes. This is mediated through binding to active sites or altering conformational states, affecting downstream biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Fluorophenyl)-N-methylcarboxamide
Pyrimidinyl-epoxides
Fluorophenyl derivatives
Uniqueness
There you have it! A detailed breakdown of N-[(4-Fluorophenyl)-pyrimidin-2-ylmethyl]-N-methyloxirane-2-carboxamide. It’s quite the fascinating molecule, don't you think?
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)-pyrimidin-2-ylmethyl]-N-methyloxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-19(15(20)12-9-21-12)13(14-17-7-2-8-18-14)10-3-5-11(16)6-4-10/h2-8,12-13H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFGBQRLOYFFLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=C(C=C1)F)C2=NC=CC=N2)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2992596.png)
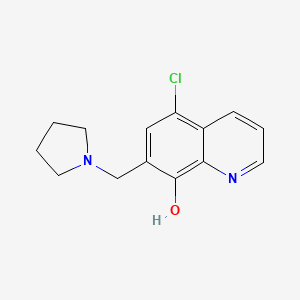
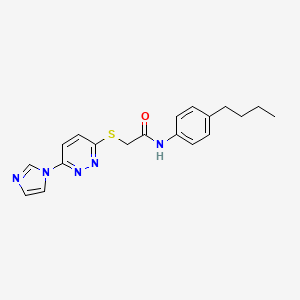
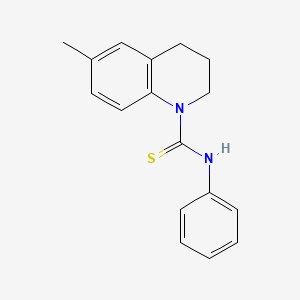
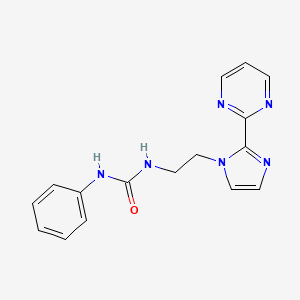
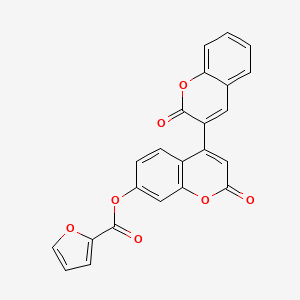
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2992609.png)
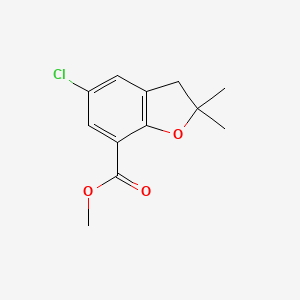
![5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2992614.png)
![1-(3-chloro-2-methylphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2992615.png)
![N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide](/img/structure/B2992616.png)
![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2992617.png)
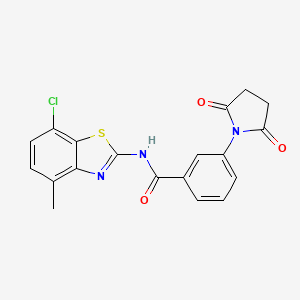
![N-tert-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2992619.png)
